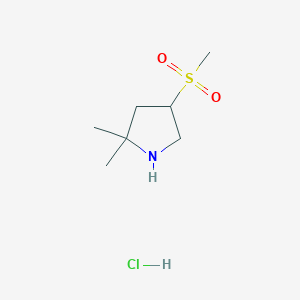
2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.72. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes two methyl groups attached to the second carbon atom and a methylsulfonyl group attached to the fourth carbon atom.Wissenschaftliche Forschungsanwendungen
Synthesis and Green Metric Evaluation
A study detailed the modified synthesis of a related compound, highlighting the importance of green chemistry principles in the synthesis of chemical intermediates used in pharmaceuticals. This research underscores the ongoing efforts to develop more sustainable and environmentally friendly chemical synthesis methods (Rohidas Gilbile et al., 2017).
Polymer Science
Research on novel polymeric materials, such as sulfonated poly(arylene ether sulfone) copolymers, illustrates the application of sulfone and related derivatives in creating advanced materials with potential uses in fuel cells and other technologies (Feng Wang et al., 2002).
Organic Chemistry and Drug Development
Another study investigated the synthesis, crystal structure, and antimicrobial activity of a novel compound, showcasing the role of sulfonyl and pyrrolidine derivatives in the development of new pharmaceutical agents with potential antibacterial properties (Yahya Nural et al., 2018).
Environmental Friendly Synthesis
Efforts to develop more economical and environmentally friendly synthetic processes for chemical intermediates, as demonstrated by the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, reflect the broader relevance of sulfonyl derivatives in various industrial applications (Jing Guan et al., 2020).
Zukünftige Richtungen
Pyrrolidine derivatives, including 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride, have potential for future exploration due to their wide use in medicinal chemistry . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds interesting for future research .
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-methylsulfonylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2)4-6(5-8-7)11(3,9)10;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPKZNDOPZCJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)S(=O)(=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

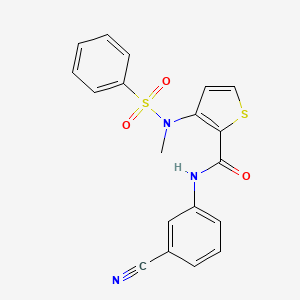
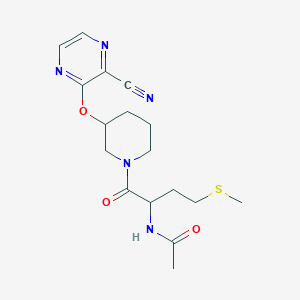
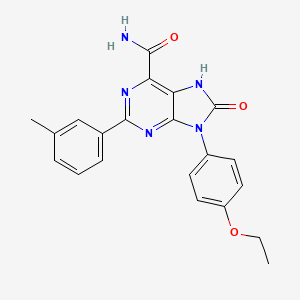
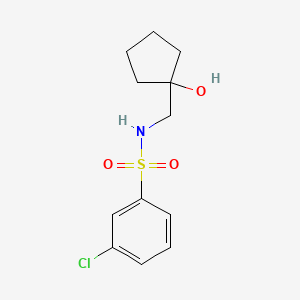
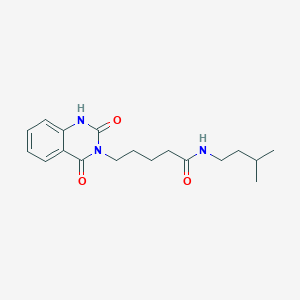
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)
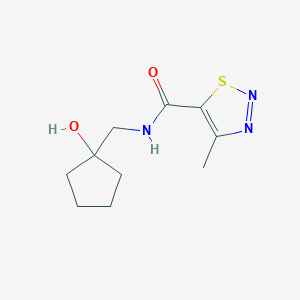
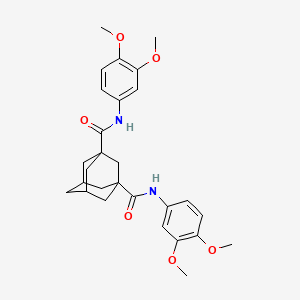
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)
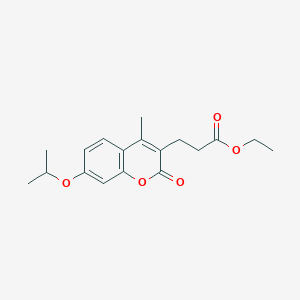
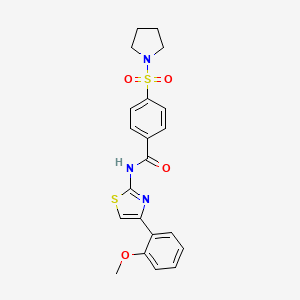
![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
amine](/img/structure/B2650837.png)